Dimenthyl glutarate
Overview
Description
Dimethyl glutarate, also known as glutaric acid dimethyl ester, is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a faint, pleasant odor. Dimethyl glutarate is primarily used as a solvent and intermediate in organic synthesis. It is highly soluble in organic solvents such as ether and alcohol, making it a versatile compound in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl glutarate can be synthesized through the esterification of glutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaric acid and methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
HOOC-(CH2)3-COOH+2CH3OH→CH3OOC-(CH2)3-COOCH3+2H2O
Industrial Production Methods
In industrial settings, dimethyl glutarate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and efficient separation techniques ensures the production of dimethyl glutarate with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl glutarate undergoes various chemical reactions, including:
Hydrolysis: Dimethyl glutarate can be hydrolyzed to glutaric acid and methanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to 1,5-pentanediol using reducing agents such as lithium aluminum hydride.
Substitution: Dimethyl glutarate can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Glutaric acid and methanol.
Reduction: 1,5-pentanediol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Scientific Research Applications
Dimethyl glutarate has numerous applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Dimethyl glutarate is used in biochemical studies to investigate metabolic pathways and enzyme activities.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: Dimethyl glutarate is used in the production of resins, plasticizers, and coatings.
Mechanism of Action
The mechanism of action of dimethyl glutarate involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution of reactants and the formation of desired products by providing a suitable medium for the reactions to occur. In biochemical studies, dimethyl glutarate can act as a substrate for enzymes, allowing researchers to study enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Dimethyl glutarate is often compared with other similar compounds such as dimethyl succinate and dimethyl adipate. These compounds share similar chemical structures and properties but differ in the length of their carbon chains. Dimethyl glutarate has a five-carbon chain, while dimethyl succinate has a four-carbon chain, and dimethyl adipate has a six-carbon chain. The differences in carbon chain length affect their physical properties and reactivity. Dimethyl glutarate is unique in its balance of solubility and reactivity, making it a versatile compound in various applications .
List of Similar Compounds
- Dimethyl succinate
- Dimethyl adipate
- Diethyl glutarate
- Dimethyl fumarate
Properties
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWZYOGAYVLRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019988 | |
Record name | Dimenthyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber amorphous or crystalline solid/Fresh minty aroma | |
Record name | Dimenthyl glutarate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to Insoluble, Very slightly soluble (in ethanol) | |
Record name | Dimenthyl glutarate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
406179-71-3 | |
Record name | Dimenthyl glutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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